molecular formula C19H15N3S B11486533 2-Methyl-3-[(quinolin-8-ylsulfanyl)methyl]quinoxaline

2-Methyl-3-[(quinolin-8-ylsulfanyl)methyl]quinoxaline

Cat. No.: B11486533
M. Wt: 317.4 g/mol
InChI Key: VGTBVKYSXDADHL-UHFFFAOYSA-N
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Description

(3-methyl-2-quinoxalinyl)methyl (8-quinolyl) sulfide: is a heterocyclic compound that combines the structural features of quinoxaline and quinoline. These structures are known for their significant biological and pharmacological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-methyl-2-quinoxalinyl)methyl (8-quinolyl) sulfide typically involves the condensation of 3-methyl-2-quinoxalinecarboxaldehyde with 8-quinolyl thiol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated under reflux conditions for several hours to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, is also being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the sulfide group to a thiol or a hydrogenated product.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfide group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, alcohols, acetone.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, hydrogenated products.

    Substitution: Amino derivatives, alkoxy derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds

Biology: In biological research, (3-methyl-2-quinoxalinyl)methyl (8-quinolyl) sulfide is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with DNA and proteins makes it a valuable tool in the study of cellular processes and drug development.

Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of bacterial infections and certain types of cancer. Its ability to inhibit specific enzymes and pathways involved in disease progression is of particular interest.

Industry: In the industrial sector, the compound is used in the development of new materials with unique properties, such as improved thermal stability and conductivity. It is also explored for its potential use in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of (3-methyl-2-quinoxalinyl)methyl (8-quinolyl) sulfide involves its interaction with various molecular targets, including enzymes and DNA. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. It can also intercalate into DNA, disrupting the replication and transcription processes. These interactions lead to the inhibition of cell growth and proliferation, making the compound a potential anticancer and antimicrobial agent.

Comparison with Similar Compounds

    Quinoxaline: A nitrogen-containing heterocyclic compound with applications in medicinal chemistry.

    Quinoline: Another nitrogen-containing heterocyclic compound known for its antimalarial and antimicrobial properties.

    8-Hydroxyquinoline: A derivative of quinoline with significant biological activity, including antimicrobial and anticancer effects.

Uniqueness: (3-methyl-2-quinoxalinyl)methyl (8-quinolyl) sulfide is unique due to its combined structural features of quinoxaline and quinoline, which confer enhanced biological activity. The presence of both nitrogen and sulfur atoms in its structure allows for diverse chemical reactivity and interaction with biological targets, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C19H15N3S

Molecular Weight

317.4 g/mol

IUPAC Name

2-methyl-3-(quinolin-8-ylsulfanylmethyl)quinoxaline

InChI

InChI=1S/C19H15N3S/c1-13-17(22-16-9-3-2-8-15(16)21-13)12-23-18-10-4-6-14-7-5-11-20-19(14)18/h2-11H,12H2,1H3

InChI Key

VGTBVKYSXDADHL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1CSC3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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